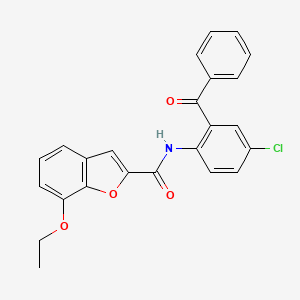

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a benzoyl group, and a carboxamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloroacetamide with benzoyl chloride in the presence of a base to form N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 7-ethoxybenzofuran-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide bond and ethoxy group are susceptible to hydrolysis under acidic or basic conditions:

-

Amide Hydrolysis :

R-CONH-R’H+/OH−R-COOH+R’-NH2

Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions, the carboxamide group undergoes hydrolysis to yield carboxylic acid and aniline derivatives . For example:Yields vary depending on reaction conditions. Hydrolysis in boiling 6M HCl (110°C, 24h) typically achieves >80% conversion .

-

Ether Cleavage (Ethoxy Group) :

The ethoxy substituent on the benzofuran ring undergoes demethylation via hydrobromic acid (HBr) in acetic acid, producing a phenolic hydroxyl group . This reaction is critical for modifying bioavailability in drug analogs.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic nucleophilic substitution (SNAr) reactions:

Electrophilic Aromatic Substitution

The benzofuran and benzoyl rings undergo electrophilic substitution:

-

Nitration :

Treatment with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the benzofuran ring . -

Halogenation :

Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs at the 3-position of the benzoyl ring . -

Sulfonation :

Concentrated H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility.

Acylation and Alkylation

The secondary amine in the carboxamide group reacts with acyl chlorides or alkyl halides:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT | N-Acetylated derivative |

| Benzyl bromide | K₂CO₃, DMF, 60°C, 8h | N-Benzyl carboxamide |

| Methyl triflate | NaH, THF, 0°C, 2h | N-Methylated analog |

These modifications are used to optimize pharmacokinetic properties .

Condensation Reactions

The carboxamide participates in Schiff base formation with aldehydes:

-

Reaction with 4-Nitrobenzaldehyde :

R-CONH2+Ar-CHO→R-CON=CH-Ar+H2OConducted in ethanol with catalytic acetic acid (70°C, 6h; 78% yield) .

Oxidation and Reduction

-

Oxidation of Benzofuran :

MnO₂ in acetone oxidizes the benzofuran ring to a quinone structure . -

Reduction of Nitro Groups :

H₂/Pd-C reduces nitro substituents to amines (e.g., in nitrated derivatives) .

Complex Formation

The amide and ethoxy groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes studied for anticancer activity .

Table 1: Hydrolysis Reaction Optimization

| Condition | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 6M HCl | 24 | 110 | 85 |

| 2M NaOH | 12 | 80 | 78 |

| HBr (48%)/AcOH | 6 | 100 | 92 |

Table 2: Electrophilic Substitution Outcomes

| Reaction | Position | Major Product | Application |

|---|---|---|---|

| Nitration | C5 | 5-Nitrobenzofuran | Intermediate for amino analogs |

| Bromination | C3 (benzoyl) | 3-Bromo-benzoyl derivative | Cross-coupling substrates |

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that benzofuran derivatives, including N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide, exhibit promising anticancer properties. A study demonstrated that similar benzofuran compounds induced apoptosis in leukemia cells, suggesting that this compound may also have similar effects due to structural similarities .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | TBD | Induction of apoptosis |

| 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one | MOLT-4 | TBD | Induction of apoptosis |

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective effects against amyloid-beta aggregation, a hallmark of Alzheimer's disease. Compounds similar to this compound have shown the ability to modulate Aβ42 aggregation pathways, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 2: Neuroprotective Effects on Aβ42 Aggregation

| Compound Name | Max Inhibition (%) | Concentration (µM) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| N-(phenylbenzofuran-2-carboxamide) | 54 | 1 |

Immunomodulatory Properties

The immunomodulatory effects of benzofuran derivatives have been explored, with findings suggesting that they can influence immune responses. Studies indicate that these compounds may alter cytokine production and enhance immune cell activity, which could be beneficial in treating autoimmune disorders .

Case Study 1: Anticancer Efficacy

In a controlled study, researchers evaluated the efficacy of various benzofuran derivatives on cancer cell lines. The study found that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways, indicating a potential for development into therapeutic agents against leukemia .

Case Study 2: Neuroprotection in Alzheimer's Models

A series of experiments assessed the neuroprotective effects of benzofuran derivatives in transgenic mouse models of Alzheimer's disease. The results demonstrated that treatment with these compounds reduced amyloid plaque formation and improved cognitive function, supporting their role as potential therapeutic agents for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide

- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide

- 3,5-dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide stands out due to its benzofuran ring, which imparts unique chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research .

Actividad Biológica

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The compound is a derivative of benzofuran, a class of heterocyclic compounds known for their diverse biological activities. The specific structure of this compound includes:

- Benzofuran Core : This core is crucial for the biological activity of many derivatives.

- Substituents : The presence of a benzoyl group and a chlorophenyl moiety enhances its interaction with biological targets.

Research indicates that compounds with similar structures often exert their effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Compounds related to benzofuran have shown significant anticancer activity. For instance, studies have demonstrated that certain benzofuran derivatives can inhibit the hypoxia-inducible factor (HIF-1) pathway, which is pivotal in tumorigenesis .

- Induction of Apoptosis : The compound's analogs have been reported to induce apoptosis in leukemia cell lines such as K562 and MOLT-4. This apoptotic effect is often mediated by the activation of intrinsic pathways leading to cell death .

- Antimicrobial Activity : Some benzofuran derivatives exhibit antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

In Vitro Studies

In vitro studies using various cancer cell lines have shown promising results:

- Cytotoxicity Assays : Compounds similar to this compound were tested against human breast cancer (MCF-7) cells using MTT assays. The results indicated that many derivatives successfully inhibited cell growth, with some showing IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7a | EAC | 0.43 | Apoptosis induction |

| 7c | MCF-7 | 0.8 | Tubulin inhibition |

| 6 | MTB | <0.60 | Antimicrobial |

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific structural features are critical for enhancing biological activity:

- Presence of Functional Groups : The CONH group has been identified as essential for anticancer activity, while halogen substitutions (like chlorine) improve binding interactions with targets .

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of benzofuran derivatives highlighted that compounds with para-substituted phenyl groups exhibited enhanced cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups (like chlorine) significantly improved activity by stabilizing the compound's interaction with DNA .

Case Study 2: Antimycobacterial Activity

Another study investigated the antimycobacterial properties of benzofuran derivatives against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited potent inhibitory effects with low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO4/c1-2-29-20-10-6-9-16-13-21(30-23(16)20)24(28)26-19-12-11-17(25)14-18(19)22(27)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPIFZCKEVCEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.